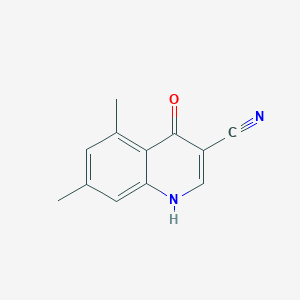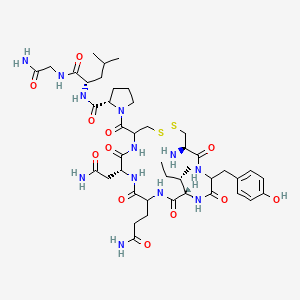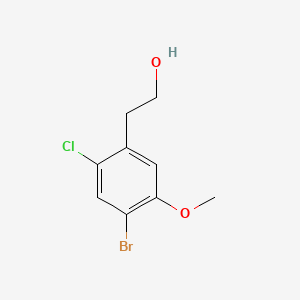
4-Bromo-2-chloro-5-methoxybenzeneethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-2-chloro-5-methoxybenzeneethanol is an organic compound that belongs to the class of halogenated aromatic alcohols. This compound is characterized by the presence of bromine, chlorine, and methoxy groups attached to a benzene ring, along with an ethanol group. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-chloro-5-methoxybenzeneethanol typically involves the halogenation of a methoxybenzene derivative followed by the introduction of an ethanol group. One common method is the bromination of 2-chloro-5-methoxybenzene using bromine in the presence of a catalyst, followed by the reaction with ethanol under acidic conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound involves large-scale halogenation and subsequent functional group modification. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-chloro-5-methoxybenzeneethanol undergoes various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form a carboxylic acid derivative.
Reduction: The halogen groups can be reduced to form a less halogenated compound.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and sodium ethoxide (NaOEt) are commonly used for substitution reactions.
Major Products Formed
Oxidation: 4-Bromo-2-chloro-5-methoxybenzoic acid.
Reduction: 4-Bromo-2-chloro-5-methoxybenzene.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Bromo-2-chloro-5-methoxybenzeneethanol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Bromo-2-chloro-5-methoxybenzeneethanol involves its interaction with various molecular targets. The presence of halogen atoms and the methoxy group can influence its reactivity and binding affinity to specific enzymes and receptors. The ethanol group can also participate in hydrogen bonding and other interactions, affecting the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-5-chloro-2-methoxybenzoic acid
- 1-Bromo-4-chloro-2-(2-methoxyethoxy)benzene
- 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene
Uniqueness
4-Bromo-2-chloro-5-methoxybenzeneethanol is unique due to its specific combination of functional groups, which imparts distinct chemical properties and reactivity. The presence of both bromine and chlorine atoms, along with the methoxy and ethanol groups, makes it a versatile compound for various chemical transformations and applications.
Properties
Molecular Formula |
C9H10BrClO2 |
|---|---|
Molecular Weight |
265.53 g/mol |
IUPAC Name |
2-(4-bromo-2-chloro-5-methoxyphenyl)ethanol |
InChI |
InChI=1S/C9H10BrClO2/c1-13-9-4-6(2-3-12)8(11)5-7(9)10/h4-5,12H,2-3H2,1H3 |
InChI Key |
CLMZAXVRMLOVQL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=C1)CCO)Cl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[1-(Hydroxymethyl)-3-(isopropylamino)cyclobutyl]methanol;hydrochloride](/img/structure/B13923051.png)
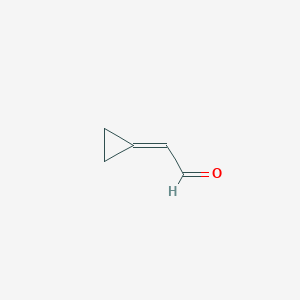
![Benzyl (2-(aminomethyl)spiro[3.5]nonan-7-yl)(methyl)carbamate](/img/structure/B13923063.png)

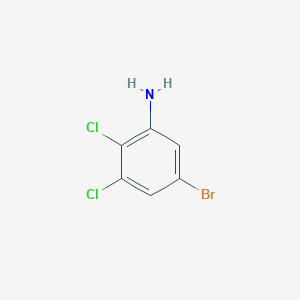
![2,6-Dibromospiro[3.3]heptane-2,6-dicarboxylic acid](/img/structure/B13923081.png)
![Methyl 6-chloro-1-oxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-4-carboxylate](/img/structure/B13923086.png)
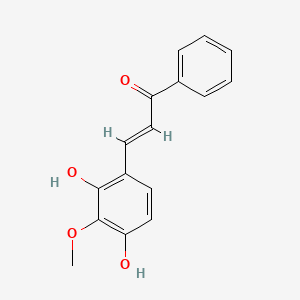
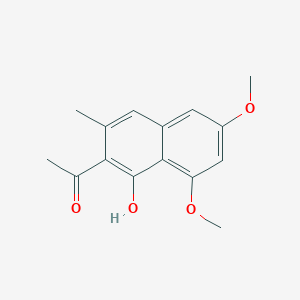
![4-[4-[4-[4-(4,6-Diphenyl-1,3,5-triazin-2-yl)phenyl]naphthalen-1-yl]phenyl]benzonitrile](/img/structure/B13923099.png)
